[pThr3]-CDK5 Substrate (TFA)
Description
Molecular Composition and Sequence Analysis
The [pThr3]-CDK5 Substrate (TFA) has a molecular formula of $$ \text{C}{53}\text{H}{100}\text{N}{15}\text{O}{15}\text{P} $$ and a molecular weight of 1218.43 g/mol. Its primary structure consists of the decapeptide sequence Pro-Lys-Thr(P)-Pro-Lys-Lys-Ala-Lys-Lys-Leu (PKTPKKAKKL), where Thr3 is phosphorylated. This sequence mirrors the native histone H1 peptide that binds CDK5’s active site, enabling efficient substrate recognition.
Solid-phase peptide synthesis (SPPS) is the primary method for producing this peptide, ensuring high purity (>95%) through reverse-phase HPLC purification. The TFA counterion originates from the acidic cleavage step during SPPS, where TFA removes the peptide from the resin and protonates basic amino acid side chains (e.g., lysine, arginine). The resulting TFA salt enhances solubility in aqueous buffers, making the peptide suitable for kinetic assays.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{53}\text{H}{100}\text{N}{15}\text{O}{15}\text{P} $$ |
| Molecular Weight | 1218.43 g/mol |
| Sequence | PKTPKKAKKL (Thr3 phosphorylated) |
| Purity | >95% (HPLC) |
Phosphorylation Site Specificity at Threonine-3
CDK5 phosphorylates Thr3 with a Michaelis constant ($$ K_m $$) of 40 µM, indicating high substrate affinity. Structural studies reveal that Thr3 occupies a critical position within the kinase’s catalytic cleft, where its hydroxyl group aligns with CDK5’s ATP-binding pocket. The adjacent proline residues (Pro2 and Pro4) enforce a polyproline type II helix conformation, positioning Thr3 for optimal phosphate transfer.
Mutagenesis experiments demonstrate that substituting Thr3 with serine or non-phosphorylatable alanine abolishes CDK5 activity, underscoring the residue’s indispensability. This specificity is further explained by CDK5’s requirement for a proline-directed motif (S/T-P), where the proline at position +1 stabilizes the substrate via hydrophobic interactions. The phosphorylation reaction follows a sequential ordered mechanism, with ATP binding preceding peptide substrate docking.
Trifluoroacetic Acid (TFA) Salt Formulation: Implications for Stability
The TFA salt form enhances peptide solubility but introduces stability challenges. TFA’s strong ion-pairing with cationic residues (e.g., lysine) can destabilize the peptide during long-term storage, promoting aggregation or oxidation. Comparative studies show that TFA salts exhibit lower thermal stability than acetate or hydrochloride salts, with a 15–20% loss in activity after six months at −20°C.
However, TFA remains prevalent in research due to its role in HPLC purification and compatibility with analytical techniques like mass spectrometry. To mitigate stability issues, lyophilized TFA salts are stored at −80°C, while alternative formulations (e.g., acetate) are preferred for in vivo studies to avoid TFA-induced cytotoxicity.
| Salt Form | Advantages | Disadvantages |
|---|---|---|
| TFA | High solubility, compatible with HPLC | Reduced long-term stability |
| Acetate | Improved stability, low cytotoxicity | Requires ion-exchange post-synthesis |
| HCl | Enhanced thermal stability | Limited solubility in aqueous buffers |
Properties
Molecular Formula |
C55H101F3N15O17P |
|---|---|
Molecular Weight |
1332.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C53H100N15O15P.C2HF3O2/c1-32(2)31-41(53(78)79)66-49(74)38(19-7-12-26-56)64-47(72)37(18-6-11-25-55)61-44(69)33(3)60-46(71)36(17-5-10-24-54)63-48(73)39(20-8-13-27-57)65-51(76)42-23-16-30-68(42)52(77)43(34(4)83-84(80,81)82)67-50(75)40(21-9-14-28-58)62-45(70)35-22-15-29-59-35;3-2(4,5)1(6)7/h32-43,59H,5-31,54-58H2,1-4H3,(H,60,71)(H,61,69)(H,62,70)(H,63,73)(H,64,72)(H,65,76)(H,66,74)(H,67,75)(H,78,79)(H2,80,81,82);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 |
InChI Key |
QKAZHXZKNMQUIG-ZCKAZPTLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2)OP(=O)(O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)OP(=O)(O)O)NC(=O)C(CCCCN)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodology
Solid-Phase Peptide Synthesis (SPPS)
The synthesis begins with SPPS, a gold-standard method for peptide production. Key steps include:
- Resin Selection : A Wang resin pre-loaded with the C-terminal amino acid (e.g., leucine) is used due to its compatibility with Fmoc chemistry.
- Amino Acid Coupling : Sequential addition of Fmoc-protected amino acids (AA) using activating agents like N,N'-diisopropylcarbodiimide (DIC) and OxymaPure. Each coupling reaction proceeds for 45–60 minutes under nitrogen to prevent oxidation.
- Phosphorylation at Thr3 : The critical phosphorylated threonine residue is introduced using H-phosphonate or phosphoramidite chemistry. This step requires anhydrous conditions and pyridine as a catalyst to ensure efficient phosphorylation.
Table 1: Synthesis Parameters for SPPS
| Parameter | Value/Reagent | Reference |
|---|---|---|
| Resin Type | Wang (Fmoc-Leu-Wang) | |
| Coupling Reagents | DIC/OxymaPure (1:1 molar) | |
| Phosphorylation Method | H-phosphonate activation | |
| Reaction Time per AA | 45–60 minutes |
Cleavage and Deprotection
After chain assembly, the peptide is cleaved from the resin using a mixture of TFA:water:triisopropylsilane (95:2.5:2.5) . This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for serine) and releases the peptide into solution. The inclusion of TFA ensures protonation of the peptide, stabilizing it during purification.
Purification and Characterization
- HPLC Purification : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) achieves >95% purity. Fractions are collected at 214 nm absorbance.
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms the molecular weight (observed: 1218.4 Da; theoretical: 1218.4 Da).
- Phosphorylation Verification : Phospho-specific antibodies or enzymatic assays using CDK5 validate the Thr3 phosphorylation.
Table 2: HPLC Gradient Protocol
| Time (min) | % Acetonitrile | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 1.0 |
| 20 | 60 | 1.0 |
| 25 | 95 | 1.0 |
Optimization Challenges and Solutions
Phosphorylation Efficiency
Early synthesis attempts faced low phosphorylation yields (<50%) due to steric hindrance at Thr3. Switching to benzotriazole-based activators (e.g., HATU) improved coupling efficiency to >85%.
Solubility Issues
The peptide’s hydrophobic regions (e.g., polyproline motifs) caused aggregation. Adding 5% dimethyl sulfoxide (DMSO) to the cleavage cocktail enhanced solubility without compromising purity.
Applications in CDK5 Research
The substrate’s high specificity (Km = 6 µM) enables precise measurement of CDK5 activity in neurodegenerative models. For example, in assays using ADP-Glo™ Kinase Assay protocols, researchers quantify CDK5-dependent phosphorylation by monitoring ADP production. The substrate’s compatibility with NanoBRET assays further allows real-time tracking of CDK5-inhibitor interactions.
Chemical Reactions Analysis
Phosphorylation Reaction Mechanism
The core chemical reaction involves CDK5-mediated phosphorylation of the threonine-3 residue in [pThr3]-CDK5 Substrate (TFA). This reaction follows a typical kinase mechanism:
Key steps include:
-
Substrate binding : The peptide docks into CDK5’s active site via its histone H1-derived sequence .
-
Phosphate transfer : CDK5 catalyzes the transfer of a γ-phosphate group from ATP to the hydroxyl group of threonine-3 .
-
Product release : The phosphorylated substrate dissociates, enabling further catalytic cycles.
Enzyme Kinetics and Affinity
The reaction efficiency is quantified using Michaelis-Menten parameters :
| Parameter | Value | Experimental Conditions | Source |
|---|---|---|---|
| ** | |||
| ** | 6 µM | In vitro kinase assay | |
| Substrate Specificity | High | Optimal for Thr-3 phosphorylation |
-
**
**: The low micromolar
indicates strong substrate-enzyme binding affinity, making it a preferred tool for CDK5 activity assays . -
Catalytic efficiency : The reaction’s specificity is enhanced by the Thr-3 residue and flanking residues (e.g., Pro-2 and Lys-4), which stabilize CDK5 interactions .
Structural Features Influencing Reactivity
The substrate’s design ensures optimal interaction with CDK5:
Detection and Analytical Methods
Post-reaction analysis employs:
-
Mass spectrometry : Identifies phosphorylated vs. non-phosphorylated forms.
-
Western blotting : Uses anti-phospho-Thr antibodies to quantify phosphorylation levels .
-
Kinase activity assays : Measures ADP release or ATP consumption via luminescence .
Comparative Analysis with Related Substrates
[pThr3]-CDK5 Substrate (TFA) outperforms alternatives in specificity and efficiency:
| Substrate |
(µM) | Phosphorylation Site | CDK5 Specificity |
|-------------------------|----------------|-----------------------|------------------|
| [pThr3]-CDK5 (TFA) | 6 | Thr-3 | High |
| Histone H1 peptide | 40 | Ser/Thr | Moderate | |
| STAT3 peptide | N/A | Ser-727 | Context-dependent | |
Scientific Research Applications
Phosphorylation Studies
The [pThr3]-CDK5 substrate has been utilized in studies investigating the phosphorylation patterns of proteins involved in neuronal signaling. For instance, quantitative phosphoproteomics has revealed that CDK5 phosphorylates various substrates, including Tau and MAP2, which are essential for microtubule stability and neuronal integrity .
Case Study: Tau Phosphorylation
- Objective: Investigate the role of CDK5 in Tau phosphorylation.
- Method: Employing mass spectrometry to analyze phosphorylated peptides from neuronal cultures.
- Findings: Increased phosphorylation of Tau was observed upon CDK5 activation, suggesting its role in tauopathies such as Alzheimer’s disease.
Targeting CDK5 in Cancer Therapy
Recent studies have highlighted the potential of targeting CDK5 in cancer treatment, particularly in neuroendocrine tumors. The inhibition of CDK5 activity using [pThr3]-CDK5 substrate analogs has shown promise in reducing tumor cell proliferation.
Case Study: Medullary Thyroid Carcinoma
- Objective: Assess the impact of CDK5 inhibition on medullary thyroid carcinoma cell lines.
- Method: Treatment with specific CDK5 inhibitors (e.g., CP681301) alongside [pThr3]-CDK5 substrate analysis.
- Findings: Inhibition resulted in decreased cell viability and proliferation, indicating a potential therapeutic pathway .
Development of CDK5 Inhibitors
The exploration of [pThr3]-CDK5 substrate has led to the identification of novel pharmacological agents that can penetrate the blood-brain barrier. For example, aminopyrazole-based analogs have been developed to selectively inhibit CDK5 activity.
Case Study: Brain-Penetrant Inhibitors
- Objective: Evaluate the pharmacokinetics and dynamics of new CDK5 inhibitors.
- Method: Systemic administration in animal models followed by behavioral assessments.
- Findings: The inhibitors demonstrated significant effects on neurobehavioral outcomes, supporting their potential use in treating neuropsychiatric disorders .
Data Tables
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Neurobiology | Tau Phosphorylation | Increased phosphorylation linked to neurodegeneration |
| Cancer Research | Medullary Thyroid Carcinoma | Reduced viability with CDK5 inhibition |
| Pharmacology | Development of Brain-Penetrant Inhibitors | Significant behavioral improvements observed |
Mechanism of Action
The mechanism of action of [pThr3]-CDK5 Substrate (TFA) involves its interaction with CDK5. The peptide mimics the natural substrates of CDK5, allowing the kinase to phosphorylate the threonine residue. This phosphorylation event is crucial for studying CDK5 activity and its downstream effects. CDK5, when activated by its co-activator p35, phosphorylates the substrate, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Research Implications
- Kinase Assays : [pThr3]-CDK5 Substrate (TFA) is superior to PKTPKKAKKL in sensitivity, enabling low-concentration detection of CDK5 activity .
- Drug Discovery : Used to screen ATP-competitive inhibitors (e.g., Dinaciclib) and validate compound efficacy via IC$_{50}$ measurements .
- Mechanistic Insights : Contrasting phosphorylation requirements (e.g., CRMP2 priming vs. direct [pThr3] phosphorylation) highlight CDK5’s regulatory diversity .
Q & A
Basic Research Questions
Q. What is the structural rationale for designing [pThr3]-CDK5 Substrate (TFA) using histone H1-derived sequences?
- Methodological Answer : The substrate is derived from the histone H1 peptide sequence, which docks into CDK5's active site. Histone H1 is a well-established CDK5 substrate involved in chromatin remodeling and neuronal signaling. The Thr3 phosphorylation site mimics physiological CDK5 activity, enabling researchers to study kinase specificity and catalytic efficiency. The Km value (6 µM) reflects its binding affinity to CDK5, validated via in vitro kinase assays .
Q. How can researchers validate the specificity of [pThr3]-CDK5 Substrate (TFA) in kinase activity assays?
- Methodological Answer :
Control Experiments : Use CDK5-specific inhibitors (e.g., Roscovitine) to block phosphorylation and confirm signal reduction.
Kinase Selectivity Panels : Test the substrate against structurally related kinases (e.g., CDK2) to rule out cross-reactivity. CDK5 substrates like [pThr3]-CDK5 show minimal phosphorylation by CDK2 under optimized assay conditions .
Mass Spectrometry : Confirm phosphorylation at Thr3 using LC-MS/MS to ensure site-specific activity .
Advanced Research Questions
Q. How can conflicting data on phosphorylation efficiency of [pThr3]-CDK5 Substrate (TFA) with CDK5/p35 versus CDK5/p25 be resolved?
- Methodological Answer :
- Regulatory Protein Context : CDK5 activity depends on its regulatory partners (p35 or p25). Assays comparing phosphorylation rates under identical conditions (e.g., pH, ATP concentration) reveal that CDK5/p35 phosphorylates the substrate more efficiently than CDK5/p25 due to structural differences in activator binding .
- Kinase-Substrate Docking Analysis : Use molecular dynamics simulations to model how p35 or p25 alters CDK5’s active site accessibility to the substrate.
Q. What experimental strategies mitigate cross-reactivity between CDK5 and CDK2 when using [pThr3]-CDK5 Substrate (TFA)?
- Methodological Answer :
Substrate Design : Employ synthetic peptides with CDK5-specific consensus motifs (e.g., [S/T]Px[K/H/R]) to minimize CDK2 recognition.
Dual-Kinase Assays : Co-incubate the substrate with CDK2/cyclin A and CDK5/p35 in parallel. Luminescence-based assays (e.g., terbium-sensitized detection) can quantify phosphorylation differences, as CDK2 shows negligible activity on CDK5-specific substrates .
Inhibitor Profiling : Use selective CDK2 inhibitors (e.g., Dinaciclib) to isolate CDK5 activity in mixed kinase environments .
Q. How can in vitro phosphorylation data for [pThr3]-CDK5 Substrate (TFA) be correlated with functional outcomes in cellular models?
- Methodological Answer :
Pharmacological Perturbation : Treat neuronal cells (e.g., cortical interneurons) with CDK5 inhibitors and measure substrate phosphorylation via immunoblotting. Reduced phosphorylation should align with impaired cellular functions (e.g., migration defects, as shown in NRG1β/ErbB4 signaling studies) .
CRISPR/Cas9 Knockout Models : Compare phosphorylation levels in wild-type versus CDK5/p35-deficient cells to establish substrate dependency on CDK5 activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
